![molecular formula C21H14ClN3S B2664038 6-[(3-氯苄基)硫基]苯并咪唑并[1,2-c]喹唑啉 CAS No. 688792-84-9](/img/structure/B2664038.png)

6-[(3-氯苄基)硫基]苯并咪唑并[1,2-c]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

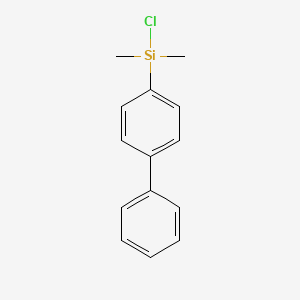

“6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline” is a complex molecule that belongs to the class of benzimidazoquinazolines . It contains a total of 44 bonds, including 30 non-H bonds, 26 multiple bonds, 3 rotatable bonds, and 26 aromatic bonds . The molecule also includes 1 sulfide, 1 imidazole, and 1 pyrimidine .

Synthesis Analysis

Benzimidazoquinazolines, including “6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline”, have been synthesized via phenyliodine (III) diacetate (PIDA)-mediated intramolecular C–H bond cycloamination reaction . This method results in a direct oxidative C–N bond formation in a complex molecule by using a metal-free protocol .Molecular Structure Analysis

The molecular structure of “6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline” includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring . It contains a total of 40 atoms; 14 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 1 Sulfur atom, and 1 Chlorine atom .Chemical Reactions Analysis

The synthesis of “6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline” involves an intramolecular C–H bond cycloamination reaction, which is mediated by phenyliodine (III) diacetate (PIDA) . This reaction results in a direct oxidative C–N bond formation in the complex molecule .科学研究应用

Antimicrobial Activity

Benzimidazo[1,2-c]quinazoline derivatives, including “6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline”, have been evaluated for their antimicrobial activity . These compounds were tested for in vitro antibacterial activity against three Gram-negative (Escherichia coli, Pseudomonas putida, and Salmonella typhi) and two Gram-positive (Bacillus subtilis, and Staphylococcus aureus) bacteria . Some of these compounds exhibited promising minimum inhibitory concentration (MIC) values for all bacterial strains tested . They were also evaluated for their in vitro antifungal activity against Aspergillus niger and Candida albicans .

Synthesis Methodology

The synthesis of benzimidazo[1,2-c]quinazoline derivatives, including “6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline”, has been achieved through a CuI-catalyzed intramolecular N-arylation reaction . This method is concise and efficient, starting from easily available starting materials .

Green Chemistry Applications

A green and efficient method for the synthesis of benzimidazo[1,2-c]quinazoline scaffolds, including “6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline”, has been developed . This protocol undergoes a radical cascade cyclization process involving the relay between C-centered radicals under metal-free conditions without any additives .

属性

IUPAC Name |

6-[(3-chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3S/c22-15-7-5-6-14(12-15)13-26-21-24-17-9-2-1-8-16(17)20-23-18-10-3-4-11-19(18)25(20)21/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNUMPBGDORRRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetic acid](/img/structure/B2663955.png)

![N-(2-(diethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2663956.png)

![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2663958.png)

![1-Ethyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2,3-dioxo-4H-quinoxaline-6-carboxamide](/img/structure/B2663962.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide](/img/structure/B2663970.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B2663974.png)

![1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2663976.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2663978.png)